molecular formula C19H18ClN3O3S B2395482 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide CAS No. 851078-93-8

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2395482
CAS RN: 851078-93-8
M. Wt: 403.88
InChI Key: BTSBQGSMCIYJRU-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group (–SH), a chlorophenyl group, and a dimethoxyphenyl group attached to an acetamide group.


Molecular Structure Analysis

The imidazole ring in the compound is a heterocyclic structure with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is a pyrrole type nitrogen . The compound also contains a sulfanyl group, a chlorophenyl group, and a dimethoxyphenyl group attached to an acetamide group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring and the various substituents. Imidazole rings can participate in a variety of chemical reactions, including acting as a nucleophile or a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

Target of Action

The compound, 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, is an imidazole derivative . Imidazole derivatives are known to interact with a wide range of biological targets due to their broad range of chemical and biological properties . .

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets . They can interact with their targets in a variety of ways, leading to different biological effects . Without specific information on the targets of this compound, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . These can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly impact its bioavailability and efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .

Result of Action

The result of the compound’s action would depend on its targets, mode of action, and the biochemical pathways it affects. Imidazole derivatives can have a wide range of biological effects, as mentioned above . Without specific information on this compound, it’s difficult to describe the specific molecular and cellular effects of its action.

Action Environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, temperature, and more. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, which could potentially influence their action in different environments . .

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-25-15-6-7-16(17(11-15)26-2)22-18(24)12-27-19-21-8-9-23(19)14-5-3-4-13(20)10-14/h3-11H,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSBQGSMCIYJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

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